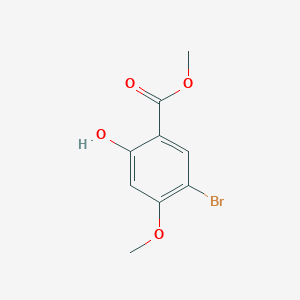

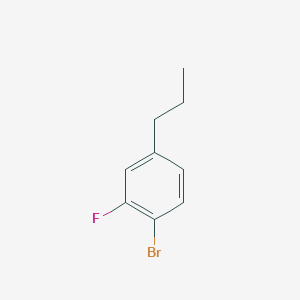

![molecular formula C12H17NO2 B184680 4-[(Diethylamino)methyl]benzoic acid CAS No. 62642-59-5](/img/structure/B184680.png)

4-[(Diethylamino)methyl]benzoic acid

Vue d'ensemble

Description

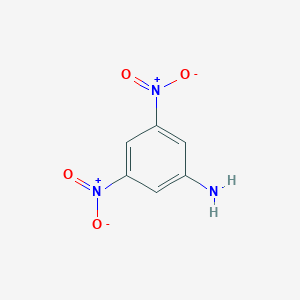

“4-[(Diethylamino)methyl]benzoic acid” is a chemical compound with the molecular formula C11H15NO2 . It is also known as “4-Diethylaminobenzoic Acid” and has a molecular weight of 193.242 Da . It is related to benzoic acid, which is a type of aromatic carboxylic acid .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of α-chloroparatoluic acid and diethylamine in acetonitrile. The reaction mixture is refluxed for 48 hours. The solvent is then evaporated off under vacuum and the residue is purified by chromatography on a silica gel column .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The structure is based on information available in ECHA’s databases .

Applications De Recherche Scientifique

Fluorescence Probe Development : 4-[(Diethylamino)methyl]benzoic acid exhibits twisted intramolecular charge transfer (TICT) fluorescence in aqueous solutions, useful for developing novel fluorescence probes (L. Jianzhong et al., 1997).

Synthesis and Characterization of Organotin(IV) Complexes : Organotin(IV) carboxylate complexes derived from this compound have been synthesized and characterized, demonstrating antibacterial activity (Yip-Foo Win et al., 2010).

Synthesis of Bioactive Compounds : It is involved in the synthesis of bioactive compounds like 4-substituted aminomethyl-2-(4'diethylsulphonamide phenyl)-1,3,4-oxadiazolin-5-thiones, which have been screened for biological activity (F. Havaldar & Navin Khatri, 2006).

Mo(vi) Complexes for Fluorescence Recognition : Mo(vi) complexes with this compound derivatives can selectively recognize cations like Y3+ and Pb2+, indicating potential applications in sensing technologies (S. Chatterjee et al., 2022).

Chemical Synthesis and Characterization : It is used in chemical syntheses leading to novel chromones, with potential applications in material science and pharmacology (W. D. Jones, 1981).

Pharmacokinetic Studies : this compound derivatives have been studied in pharmacokinetic analysis, indicating their potential applications in drug development and delivery systems (Haoran Xu et al., 2020).

Retinoidal Activity Research : Derivatives of this compound have been investigated for their retinoidal activities, highlighting their potential in dermatological applications (H. Kagechika et al., 1988).

Polymers and Materials Science : It has been used as a dopant in the synthesis of polyaniline, indicating its utility in the development of advanced materials (C. A. Amarnath & S. Palaniappan, 2005).

Mécanisme D'action

Target of Action

Similar compounds such as 4-(dimethylamino)benzoic acid have been found to interact with targets like the replicase polyprotein 1ab and orf1a polyprotein in sars-cov .

Mode of Action

This could potentially alter cellular processes, although the specifics of these interactions and changes are currently unknown .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .

Safety and Hazards

“4-[(Diethylamino)methyl]benzoic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment .

Propriétés

IUPAC Name |

4-(diethylaminomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-13(4-2)9-10-5-7-11(8-6-10)12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMSVTJNSQLXGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359167 | |

| Record name | 4-[(diethylamino)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62642-59-5 | |

| Record name | 4-[(diethylamino)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

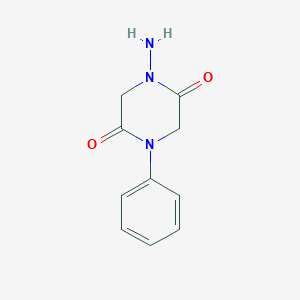

![3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B184600.png)

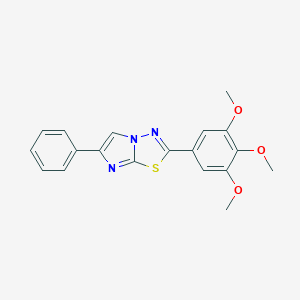

![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)